molecular formula C17H18N2O2 B405789 (2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine CAS No. 355383-24-3

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

Cat. No.: B405789
CAS No.: 355383-24-3
M. Wt: 282.34g/mol
InChI Key: LSFDTNIDCYJSIL-UHFFFAOYSA-N
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Description

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is an organic compound with the molecular formula C17H18N2O2 It is a derivative of naphthalene, featuring a nitrobenzyl group attached to a tetrahydronaphthalenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine typically involves the reaction of 2-nitrobenzyl chloride with 1,2,3,4-tetrahydronaphthalen-1-ylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is unique due to the specific positioning of the nitro and amine groups, which imparts distinct chemical reactivity and photochemical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactions .

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-19(21)17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-4,6-7,9,11,16,18H,5,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFDTNIDCYJSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386016
Record name AG-690/11820303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

355383-24-3
Record name AG-690/11820303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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